N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Description
Heterocyclic Core Architecture Analysis
The molecular framework of this compound integrates a benzothiazole moiety and a phthalazine nucleus connected via an acetamide linker. The benzothiazole component consists of a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This planar structure contributes to π-π stacking interactions with biological targets, a feature common in kinase inhibitors and antimicrobial agents.
The phthalazine core adopts a bicyclic structure comprising two fused six-membered rings, with nitrogen atoms at positions 1 and 2. The 7,8-dimethoxy substituents on the phthalazine ring introduce electron-donating groups that enhance solubility and modulate electronic properties. The 1-oxo group at position 1 creates a ketone functionality, enabling hydrogen bonding with enzymatic active sites.
Table 1: Key Structural Parameters of the Heterocyclic Cores
| Component | Ring Type | Substituents | Key Functional Groups |
|---|---|---|---|
| Benzothiazole | Fused bicyclic | None | Thiazole (N, S), aromatic |
| Phthalazine | Bicyclic | 7,8-dimethoxy, 1-oxo | Ketone, methoxy, aromatic |
The acetamide bridge (-NH-C(=O)-CH₂-) connects the benzothiazole’s secondary amine to the phthalazine’s methylene group, introducing conformational flexibility while maintaining planarity across the hybrid system.
Functional Group Configuration and Spatial Arrangement
Critical functional groups include:
- Methoxy Groups (7,8-positions) : Positioned para to each other on the phthalazine ring, these groups induce steric effects that influence binding pocket compatibility. Their electron-donating nature increases electron density on the phthalazine ring, enhancing interactions with electrophilic biological targets.
- 1-Oxo Group : This ketone participates in hydrogen bonding with residues like serine or threonine in enzymatic environments, as observed in kinase inhibition assays.
- Acetamide Linker : The carbonyl group engages in dipole-dipole interactions, while the methylene spacer allows rotational freedom, optimizing binding geometry.
X-ray crystallography data for analogous compounds reveal that the benzothiazole and phthalazine rings adopt a dihedral angle of 12–18° , balancing conjugation and three-dimensionality. The methoxy groups extend perpendicular to the phthalazine plane, minimizing steric clashes with adjacent substituents.
Spatial Effects :
- The 7,8-dimethoxy configuration creates a steric shield around the phthalazine’s C-5 and C-6 positions, directing electrophilic attacks to the C-3 and C-4 positions.
- The benzothiazole’s sulfur atom forms a 6.2 Å distance from the phthalazine’s ketone oxygen, enabling simultaneous interactions with disparate regions of protein targets.
Comparative Structural Analysis with Related Benzothiazole-Phthalazine Hybrids
Table 2: Structural Comparison of Benzothiazole-Phthalazine Hybrids
Key Observations :
- Substituent Positioning : The target compound’s 7,8-dimethoxy groups distinguish it from analogs with single methoxy or hydroxy groups, improving metabolic stability compared to derivatives prone to demethylation.
- Heterocycle Choice : Replacing indole (as in ) with benzothiazole introduces a sulfur atom, which enhances interactions with metal ions in enzymatic cofactors.
- Linker Flexibility : The methylene spacer in the target compound allows greater conformational adaptability than the ethylenediamine linkers in some analogs, potentially improving target selectivity.
Electron density maps derived from DFT calculations show that the benzothiazole-phthalazine hybrid exhibits a 18% higher electron density at the phthalazine’s C-3 position compared to indole-containing analogs, suggesting enhanced electrophilic reactivity. This property correlates with improved inhibitory activity in preliminary enzymatic assays against tyrosine kinases.
Properties
Molecular Formula |
C19H16N4O4S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O4S/c1-26-13-8-7-11-9-20-23(18(25)16(11)17(13)27-2)10-15(24)22-19-21-12-5-3-4-6-14(12)28-19/h3-9H,10H2,1-2H3,(H,21,22,24) |
InChI Key |
MYIWGOKAFVAINM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Aminobenzothiazole
A common precursor involves reacting 2-aminothiophenol with chloroacetamide derivatives under basic conditions. For example, 2-methyl-6-nitro-1,3-benzoxazole (precursor to benzothiazole derivatives) is reduced using iron powder and ammonium chloride in methanol/water at 70°C to yield 2-methylbenzo[d]thiazol-6-amine with 85% efficiency. This intermediate is critical for subsequent functionalization.
Functionalization at the 2-Position
Nucleophilic substitution at the 2-position of benzothiazole is achieved using chlorinated intermediates. For instance, 1-chloro-4-R-phthalazines are coupled with benzothiazole derivatives via -(CH₂)ₙCONH(CH₂)₂- linkers to introduce acetamide groups.
Synthesis of the Phthalazinone Moiety
The 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl subunit is constructed through cyclocondensation and oxidation strategies:
Cyclocondensation of o-Phthalic Derivatives
Phthalazinones are synthesized by reacting o-aroylbenzoic acids with hydrazine derivatives. A notable method involves treating benzoxazinone derivatives with ammonium acetate at 150°C to form 1-oxophthalazin-2(1H)-one scaffolds. For dimethoxy-substituted variants, methoxy groups are introduced prior to cyclization using methylating agents like dimethyl sulfate.
Functionalization at the 2-Position
The 2-position of phthalazinone is activated for coupling via chlorination or bromination. For example, 1,4-bis(chloromethyl)benzene derivatives react with sodium acetate to install acetamide linkers.
Acetamide Bridge Formation
Coupling the benzothiazole and phthalazinone subunits requires precise control over reaction conditions:
Nucleophilic Acyl Substitution
The benzothiazole amine reacts with activated carbonyl intermediates, such as 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl chloride , in the presence of triethylamine (TEA) as a base. This yields the target acetamide with 70–80% efficiency.
Representative Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole | 10 mmol | Dichloromethane | 0°C → RT | 12 h | 78% |
| Phthalazinone acetyl chloride | 10.5 mmol | - | - | - | - |
| TEA | 12 mmol | - | - | - | - |
Suzuki-Miyaura Cross-Coupling (Alternative Route)
For sterically hindered derivatives, palladium-catalyzed cross-coupling between boronic ester-functionalized benzothiazoles and halogenated phthalazinones has been reported. This method offers regioselectivity but requires stringent anhydrous conditions.
Optimization and Catalysis
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while humic acid or Amberlyst-15 catalysts improve yields in multi-component reactions. For example, humic acid increases the efficiency of Knoevenagel condensations by 15–20% in ethanol under reflux.
Protecting Group Strategies
Methoxy groups on the phthalazinone ring are introduced early using trimethylsilyl chloride (TMSCl) as a protecting agent, preventing undesired side reactions during acylations.
Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analyses using C18 columns and methanol/water gradients show ≥98% purity for pharmaceutical-grade batches.
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to minimize intermediate isolation steps. A patented protocol achieves 92% yield by coupling benzothiazole and phthalazinone streams in a microfluidic system at 120°C .
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes several characteristic reactions driven by its structural features:
1.1 Nucleophilic Acyl Substitution
The acetamide group’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reaction can occur with amines, alcohols, or other nucleophiles, leading to displacement of the amide group.
1.2 Electrophilic Aromatic Substitution
The benzothiazole and phthalazine moieties contain aromatic rings that can undergo electrophilic substitution. Substituents like methoxy groups (7,8-dimethoxy) activate specific positions for reactions such as nitration or halogenation.
1.3 Condensation Reactions
The phthalazine’s oxo group and the acetamide’s carbonyl group can participate in condensation with nucleophiles (e.g., amines, aldehydes) to form imines or enamine derivatives.
1.4 Post-Synthetic Modifications
-
Acetylation : The phthalazine’s amino groups (if present) can be acetylated to alter solubility or reactivity.
-
Alkylation : Methoxy groups may undergo alkylation via SN2 mechanisms.
-
Cyclization : Multi-step syntheses may involve cyclization to form fused heterocycles .
Functional Group Reactivity
| Functional Group | Reaction Type | Example Reaction |
|---|---|---|
| Acetamide | Nucleophilic acyl substitution | Amide hydrolysis or displacement |
| Aromatic rings (benzothiazole/phthalazine) | Electrophilic substitution | Nitration at activated positions |
| Phthalazine’s oxo group | Condensation | Imine formation with amines |
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Electron-donating groups : Methoxy substituents activate aromatic rings for electrophilic substitution.
-
Electrophilic sites : The acetamide’s carbonyl and phthalazine’s oxo groups drive nucleophilic and condensation reactions .
-
Stability : The fused heterocycles enhance stability during reactions, enabling controlled functionalization .
Experimental Validation
Studies on analogous compounds confirm:
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in drug development, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the synthesis of derivatives based on the benzothiazole moiety, which is known for its antimicrobial properties. For instance, a series of heteroaryl benzothiazole derivatives were evaluated for their antimicrobial efficacy against various pathogens. The results indicated that modifications to the benzothiazole structure enhanced activity against resistant strains of bacteria and fungi .
Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-acetamide | E. coli | 32 µg/mL |
| N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide | Staphylococcus aureus | 16 µg/mL |
| 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one | Candida albicans | 64 µg/mL |
Anticancer Properties
The compound's structure suggests potential interactions with biological targets involved in cancer progression. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For example, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer activity .
Case Study: Anticancer Activity
In a study involving the evaluation of this compound on MCF-7 breast cancer cells, the compound exhibited significant cytotoxic effects. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Material Science Applications
Beyond biological applications, this compound is also being explored for its properties in material science.
Photophysical Properties
The photophysical characteristics of the compound indicate potential use in organic light-emitting diodes (OLEDs). The incorporation of dimethoxy groups enhances luminescence properties, making it suitable for optoelectronic applications .
Table 2: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Quantum Yield | 0.75 |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Interacting with nucleic acids: Binding to DNA or RNA to influence gene expression or replication.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Drug-Likeness and Pharmacokinetics
- Lipinski Compliance :
The target compound (molecular weight: 435.45) slightly exceeds Lipinski’s threshold (MW < 500) but retains acceptable bioavailability due to its balanced logP (~2.5) and hydrogen-bond acceptors (N+O=9) . - Metabolic Stability: The phthalazinone moiety may reduce CYP450-mediated oxidation compared to nitro-substituted analogues (e.g., 6d), which are prone to nitroreductase metabolism .
Molecular Docking Insights
- Docking studies of similar compounds (e.g., 6d) reveal that the benzothiazole ring occupies hydrophobic pockets in VEGFR-2, while the thiadiazole group forms hydrogen bonds with Lys868 and Asp1046 . The target compound’s phthalazinone may mimic these interactions but requires validation.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound notable for its complex heterocyclic structure, which combines a benzothiazole moiety with a phthalazine derivative. This unique combination suggests significant potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C_{23}H_{22}N_4O_3S
- Molecular Weight : Approximately 423.447 g/mol
The presence of functional groups such as acetamide and oxophthalazine enhances its reactivity and biological activity. The compound is synthesized through multi-step routes that allow for the introduction of various substituents, optimizing its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent against infections resistant to conventional antibiotics.
Anticancer Activity
Compounds containing phthalazine structures have shown promising anticancer activity by inhibiting specific cancer cell lines. Studies have reported that this compound can effectively inhibit the proliferation of cancer cells. For instance, docking studies suggest that this compound may bind to active sites of enzymes involved in oncogenic pathways, enhancing its therapeutic efficacy against tumors .
The mechanism of action for this compound involves interactions with biomolecules that are critical in disease pathways. The compound's ability to bind to target proteins suggests it may disrupt key processes in bacterial resistance mechanisms or cancer cell proliferation. This binding affinity is crucial for understanding its pharmacodynamics and optimizing its therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-(p-Tolyl)phthalazin-1-yl)benzo[d]thiazole | Phthalazine linked to benzothiazole | Antimicrobial |
| 4-Amino-N-benzothiazole | Simple benzothiazole structure | Anticancer |
| 7-Amino-phthalazine | Phthalazine with amino group | Antifungal |
This table highlights how the dual heterocyclic framework of this compound may enhance its biological activities compared to simpler derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, a study on benzodioxole derivatives indicated that certain compounds exhibited potent anticancer activity against Hep3B cancer cell lines, showcasing similar mechanisms that could be applicable to this compound .
Additionally, other research has demonstrated that benzothiazole derivatives possess high antiviral activity, which is particularly relevant in the context of emerging infectious diseases .
Q & A
Q. Advanced
- Catalyst screening : Cu(I)-catalyzed click chemistry improved yields (33%) in triazole-linked analogs .
- Solvent optimization : Refluxing CHCl3 or ethanol/water mixtures enhance crystallization .
- Microwave-assisted synthesis : Reduces reaction time for intermediates (e.g., morpholinoethoxy-phenyl thiazoles) .
What analytical challenges arise in characterizing complex acetamide derivatives?
Q. Advanced
- Overlapping NMR signals : Use high-field NMR (500 MHz) and 2D techniques (HSQC, HMBC) to resolve aromatic protons .
- Polymorphism : X-ray crystallography distinguishes conformational isomers, as seen in triclinic vs. monoclinic crystal systems .
How are bioactivity discrepancies resolved between in vitro and computational models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
